3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 5-position makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding can interfere with the enzyme’s activity, leading to downstream effects on cellular pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole-4-carboxamide
- 3-amino-1H-pyrazole-5-carboxamide
- 3-amino-1H-pyrazole-4-carboximidamide
Uniqueness
Compared to similar compounds, 3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the propan-2-yl group. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-amino-N-propan-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-4(2)9-7(12)5-3-6(8)11-10-5/h3-4H,1-2H3,(H,9,12)(H3,8,10,11) |
InChI Key |
RHWDZDKNCJZAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.